加洛帕米尔

描述

加洛帕米尔是一种 L 型钙通道阻滞剂,是维拉帕米的类似物。 它主要用于治疗异常心律和心绞痛 . 该化合物以其靶向钙通道的高效性和特异性而闻名,使其成为心血管医学中的一种宝贵药物 .

科学研究应用

加洛帕米尔具有广泛的科学研究应用:

化学: 它被用作钙通道阻滞剂及其与各种受体相互作用的研究模型化合物。

生物学: 加洛帕米尔用于研究细胞钙信号及其对细胞功能的影响。

作用机制

生化分析

Biochemical Properties

Gallopamil acts as a potent inhibitor of L-type calcium channels, which are essential for the influx of calcium ions into cells. By blocking these channels, Gallopamil reduces calcium ion concentration within cells, leading to decreased muscle contraction. This inhibition is concentration-dependent, with an IC50 value of 10.9 μM . Gallopamil interacts with various biomolecules, including calcium channels and parietal cells, where it inhibits acid secretion . The compound’s interaction with calcium channels is characterized by its ability to bind to the channel and prevent calcium ions from entering the cell, thereby modulating cellular activities.

Cellular Effects

Gallopamil exerts significant effects on various cell types, particularly cardiac and smooth muscle cells. In cardiac cells, Gallopamil reduces the contractility of the myocardium by inhibiting calcium influx, which is essential for muscle contraction . This leads to a decrease in heart rate and blood pressure. In smooth muscle cells, Gallopamil inhibits the bioelectrical automaticity and electromechanical coupling, resulting in vasodilation . Additionally, Gallopamil has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of Gallopamil involves its binding to L-type calcium channels, specifically at the alpha-1 subunit. This binding prevents the influx of calcium ions into the cell, thereby inhibiting calcium-dependent processes such as muscle contraction and neurotransmitter release . Gallopamil also inhibits the activity of enzymes involved in calcium signaling pathways, further modulating cellular functions. The compound’s ability to inhibit acid secretion in parietal cells is attributed to its interaction with calcium channels, which are essential for acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gallopamil have been observed to change over time. The compound exhibits stability under various conditions, with a half-life of approximately 2-3 hours in plasma . Long-term studies have shown that Gallopamil maintains its efficacy in reducing heart rate and blood pressure over extended periods . Degradation of the compound can occur, leading to a decrease in its potency. In vitro and in vivo studies have demonstrated that Gallopamil’s effects on cellular function, such as inhibition of calcium influx and acid secretion, persist over time .

Dosage Effects in Animal Models

In animal models, the effects of Gallopamil vary with different dosages. At low doses, Gallopamil effectively reduces ventricular tachycardia and prevents fibrillation without significantly affecting heart rate . At higher doses, the compound can cause adverse effects such as hypotension and bradycardia . Threshold effects have been observed, with a minimum effective dose required to achieve the desired therapeutic outcomes. Toxic effects at high doses include severe cardiovascular depression and potential toxicity to other organs .

Metabolic Pathways

Gallopamil undergoes extensive metabolism in the liver, primarily through N-dealkylation and O-demethylation pathways . The N-dealkylation pathway involves the removal of alkyl groups from the nitrogen atom, resulting in the formation of secondary amines. The O-demethylation pathway involves the removal of methyl groups from the oxygen atoms on the aromatic rings, producing monophenolic metabolites. These metabolic processes are catalyzed by liver enzymes, including cytochrome P450 . The metabolites of Gallopamil are further conjugated and excreted in the urine .

Transport and Distribution

Gallopamil is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body. Gallopamil’s interaction with transporters and binding proteins, such as albumin, influences its localization and accumulation in specific tissues . The compound’s distribution is also affected by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

Gallopamil’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with calcium channels . The compound’s activity is influenced by its localization, as it needs to be in proximity to calcium channels to exert its effects. Post-translational modifications, such as phosphorylation, can also affect Gallopamil’s targeting and function within cells . The compound’s ability to inhibit calcium influx is dependent on its localization to the cell membrane, where it can effectively block calcium channels .

准备方法

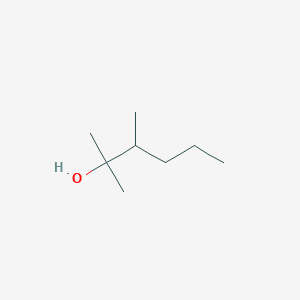

加洛帕米尔通过一系列烷基化反应合成。 第一步涉及用异丙基氯在氨基钠作为碱的情况下烷基化 3,4,5-三甲氧基苯乙腈,形成中间腈 . 该中间体与特定的烷基氯进行第二次烷基化反应,得到加洛帕米尔 . 工业生产方法通常遵循类似的合成路线,但可能涉及优化反应条件以提高产率和纯度。

化学反应分析

加洛帕米尔经历各种化学反应,包括:

氧化: 加洛帕米尔在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物可以被还原以形成还原衍生物。

取代: 加洛帕米尔可以进行取代反应,尤其是涉及其甲氧基。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 从这些反应中形成的主要产物取决于所用试剂和特定条件 .

相似化合物的比较

加洛帕米尔在结构上与维拉帕米类似,维拉帕米也是一种 L 型钙通道阻滞剂 . 两种化合物具有相似的作用机制和治疗应用。 加洛帕米尔以其更高的效力和特异性而著称 . 其他类似化合物包括地尔硫卓和硝苯地平,它们也靶向钙通道,但其化学结构和药代动力学特征不同 .

属性

IUPAC Name |

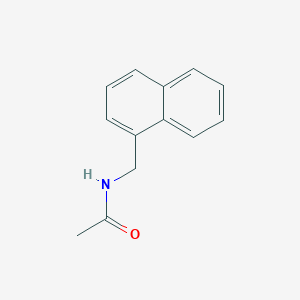

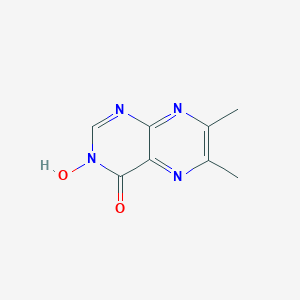

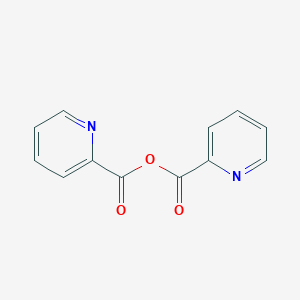

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLWNAFCTODIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045172 | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16662-47-8 | |

| Record name | (±)-Gallopamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16662-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallopamil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallopamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gallopamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WPC8JHR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gallopamil?

A1: Gallopamil primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels found in the heart and vascular smooth muscle. [, ]

Q2: How does blocking calcium channels lead to the therapeutic effects of Gallopamil?

A2: By blocking calcium channels, Gallopamil reduces calcium influx into cardiac and vascular smooth muscle cells. This leads to:* Vasodilation: Reduced calcium in vascular smooth muscle cells relaxes blood vessels, decreasing blood pressure and improving blood flow. [, , ]* Negative inotropic effect: Reduced calcium in cardiac muscle cells decreases the force of heart contractions, reducing myocardial oxygen demand. [, , ]* Negative chronotropic effect: Gallopamil can also slow the heart rate, further reducing myocardial oxygen demand. [, ]

Q3: Does Gallopamil exert effects beyond calcium channel blockade?

A3: Research suggests that Gallopamil might modulate cardiac sarcoplasmic reticulum function by interacting with ryanodine receptors, potentially influencing calcium release from intracellular stores. []

Q4: Is there evidence of Gallopamil influencing neutrophil function?

A4: In vitro and in vivo studies demonstrate that Gallopamil can attenuate neutrophil activation, potentially by reducing superoxide anion production and inhibiting platelet-activating factor-induced loss of neutrophil deformability. []

Q5: What is the molecular formula and weight of Gallopamil?

A5: The molecular formula of Gallopamil is C27H37N3O6, and its molecular weight is 499.6 g/mol. (Information extracted from PubChem CID: 34804 - Gallopamil - https://pubchem.ncbi.nlm.nih.gov/compound/Gallopamil)

Q6: How does the structure of Gallopamil relate to its pharmacological activity?

A6: Gallopamil belongs to the phenylalkylamine class of calcium channel blockers. Specific structural features influencing its activity include:* Phenylalkylamine moiety: Essential for binding to L-type calcium channels.* Methoxy groups: Contribute to increased potency compared to its parent compound, verapamil. []

Q7: Are there any known structural modifications that alter the activity profile of Gallopamil?

A7: LU49700, a metabolite of Gallopamil, exhibits significantly weaker vasorelaxant and negative inotropic effects compared to the parent compound. [] This suggests that structural modifications can significantly impact its pharmacological profile.

Q8: Does the pharmacokinetic profile of Gallopamil exhibit any stereoselectivity?

A9: Yes, while the oral clearance of both (R)- and (S)-enantiomers is similar, serum protein binding and renal elimination favor (S)-Gallopamil. [, ]

Q9: How is Gallopamil metabolized, and what are the major metabolic pathways?

A10: Gallopamil is primarily metabolized in the liver, with N-dealkylation being the major metabolic pathway. Other metabolic routes include O-dealkylation and oxidation to carboxylic acid metabolites. []

Q10: What is the primary route of Gallopamil elimination?

A11: Gallopamil and its metabolites are primarily eliminated through the kidneys. [, ]

Q11: What are the primary applications of Gallopamil in clinical settings?

A12: Gallopamil is primarily used for:* Treatment of angina pectoris: It effectively reduces angina episodes and improves exercise tolerance in patients with stable angina. [, , , , , , ]* Reduction of myocardial ischemia: Gallopamil demonstrably reduces both symptomatic and asymptomatic episodes of myocardial ischemia. [, ]

Q12: Is there evidence supporting the use of Gallopamil during percutaneous transluminal coronary angioplasty (PTCA)?

A13: Studies indicate that intracoronary administration of Gallopamil during PTCA can reduce myocardial ischemia. []

Q13: Has Gallopamil shown efficacy in reducing myocardial damage following ischemia-reperfusion injury?

A14: Animal studies show that Gallopamil, administered before coronary artery reperfusion, can limit infarct size and reduce myocardial hemorrhage. []

Q14: Does Gallopamil demonstrate any potential in treating airway remodeling in asthma?

A15: A clinical trial suggests that Gallopamil may reduce bronchial smooth muscle remodeling and potentially prevent future asthma exacerbations. []

Q15: What is the general safety profile of Gallopamil?

A16: Gallopamil is generally well-tolerated. The most common adverse effect is constipation. [, , ]

Q16: Are there any clinically significant drug-drug interactions associated with Gallopamil?

A17: Yes, concurrent use of Gallopamil with beta-blockers, particularly in the setting of vagal blockade, can lead to enhanced negative inotropic effects and increased risk of atrioventricular block. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。